

## A Head-to-Head Comparison of Novel Antiviral Agents: SHEN26 vs. Moln

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### Compound of Interest

Compound Name: SHEN26

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This guide provides a comprehensive, data-driven comparison of two promising oral antiviral candidates, **SHEN26** and molnupiravir, for the treatment of COVID-19. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective profiles.

### Executive Summary

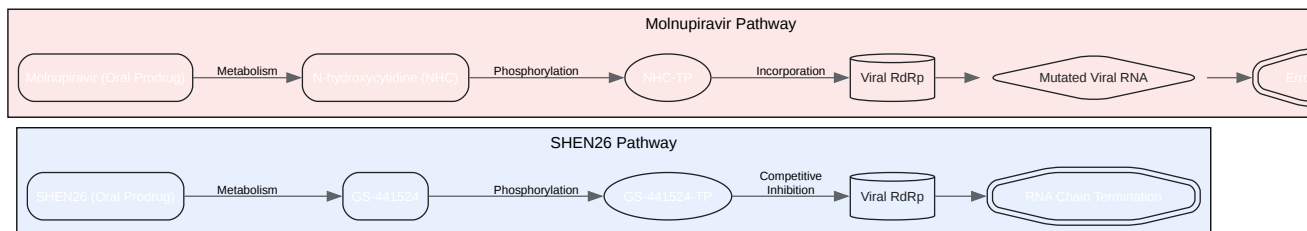
Both **SHEN26** and molnupiravir are orally administered prodrugs that target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. However, they employ distinct mechanisms of action. **SHEN26** is a prodrug of GS-441524, a nucleoside analog that competitively inhibits the RdRp. Molnupiravir is a prodrug of N-hydroxycytidine (NHC), which is incorporated into the viral RNA and induces lethal mutagenesis, a process termed "error catastrophe." Preclinical and clinical data have demonstrated the antiviral efficacy of both compounds, with notable differences in their potency and clinical outcomes.

### Mechanism of Action

**SHEN26:** Upon oral administration, **SHEN26** is metabolized to its active form, GS-441524 triphosphate. This active metabolite mimics natural nucleosides and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of GS-441524 triphosphate leads to premature termination of RNA synthesis, thereby inhibiting viral replication.<sup>[1][2]</sup>

**Molnupiravir:** Molnupiravir is rapidly converted to its active form, NHC. The triphosphate form of NHC is then used as a substrate by the viral RdRp during the synthesis of the newly synthesized viral RNA. NHC can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine.<sup>[3][4]</sup> This leads to widespread mutations throughout the viral genome during subsequent rounds of replication, ultimately resulting in a non-viable viral population.<sup>[3][5]</sup>

Figure 1: Comparative Mechanism of Action



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Figure 1: Comparative Mechanism of Action

### In Vitro Efficacy

**SHEN26** has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants. Notably, its efficacy against the Omicron variant appears to be comparable to that of molnupiravir.

Drug	Cell Line	SARS-CoV-2 Variant	IC50 (μM)	EC50 (μM)	Cytotoxicity (CC50 in μM)	Selectiv (CC50/E
SHEN26 (ATV014)	Vero E6	B.1 (Original)	0.46	-	263.8	-
Vero E6	Beta	0.13	-	263.8	-	
Vero E6	Delta	0.24	-	263.8	-	
Vero E6	Omicron	0.013	-	263.8	20292	
A549-ACE2	B.1 (Original)	-	0.0562	>100	>1779	
Molnupiravir (NHC)	Vero	SARS-CoV-2	-	0.3	>10	>33
Calu-3	SARS-CoV-2	-	0.08	-	-	

## In Vivo Efficacy

A head-to-head comparison in a K18-hACE2 mouse model of SARS-CoV-2 infection revealed that **SHEN26** (ATV014) exhibits more potent antiviral activity than molnupiravir.

Drug	Animal Model	Dosage	Viral Load Reduction (Lung)	Reference
SHEN26 (ATV014)	K18-hACE2 Mice	200 mg/kg	~2 log10 copies/μl	[6]
Molnupiravir	K18-hACE2 Mice	200 mg/kg	Less than SHEN26	[6]
Molnupiravir	SCID Mice	200 mg/kg (BID)	2 log10 TCID50/mg of tissue	[5]

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Figure 2: In Vivo Efficacy Experimental Workflow

## Clinical Trial Data

Phase II clinical trials of **SHEN26** have demonstrated a significant reduction in viral load in patients with mild-to-moderate COVID-19.<sup>[1][7][8]</sup> The 400 mg dose resulted in a more substantial decrease in viral RNA levels compared to the placebo group, particularly at days 3 and 5 post-treatment.<sup>[1][7][8]</sup>

Molnupiravir, in its Phase 3 MOVE-OUT trial, showed a reduction in the risk of hospitalization or death in non-hospitalized, high-risk adults with mild-to-moderate COVID-19.<sup>[9]</sup>

Drug	Study Phase	Patient Population	Key Findings
SHEN26	Phase II	Mild-to-moderate COVID-19	400 mg dose significantly reduced viral load at Day 3 (1.06 log <sub>10</sub> copies/mL difference vs. placebo) and Day 5 (1.06 log <sub>10</sub> copies/mL difference vs. placebo). <sup>[7][8]</sup>
Molnupiravir	Phase III (MOVE-OUT)	Non-hospitalized, high-risk, mild-to-moderate COVID-19	Reduced incidence of hospitalization and death compared to placebo. <sup>[9]</sup>

## Safety and Tolerability

**SHEN26:** Phase I and II clinical trials have indicated that **SHEN26** is safe and well-tolerated.<sup>[1][7][8][10]</sup> Most treatment-related adverse events were without intervention.<sup>[10]</sup> Importantly, no **SHEN26**-related hepatotoxicity or worsening of renal function was observed.<sup>[1][7][8]</sup>

**Molnupiravir:** Molnupiravir is also generally well-tolerated.<sup>[11]</sup> The most common adverse reactions reported in clinical trials were diarrhea, nausea, and

## Experimental Protocols

### In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

- Cell Seeding:** Vero E6 cells are seeded in 6-well plates and incubated overnight to form a confluent monolayer.<sup>[3][10]</sup>
- Virus Infection:** The cell monolayer is infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) and incubated for 1 hour to allow for viral adsorption.
- Compound Treatment:** Following infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing dilutions of the test compound (**SHEN26** or molnupiravir).
- Incubation:** The plates are incubated for 2-3 days to allow for plaque formation.
- Staining and Quantification:** The cells are fixed and stained with a solution like crystal violet to visualize the plaques. The number of plaques in the wells is compared to the vehicle control to determine the concentration at which the drug inhibits viral replication by 50% (IC<sub>50</sub>).

### In Vivo Efficacy Study (K18-hACE2 Mouse Model)

- Animal Model:** K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used as they are susceptible to SARS-CoV-2 infection similar to severe COVID-19 in humans.<sup>[13][14]</sup>
- Infection:** Mice are intranasally inoculated with a specific dose of SARS-CoV-2.<sup>[7]</sup>
- Treatment:** At a predetermined time post-infection (e.g., 2 hours), mice are randomly assigned to receive oral doses of **SHEN26**, molnupiravir, or a vehicle control. Treatment is typically administered twice daily for a set duration.
- Monitoring:** The animals are monitored daily for weight loss and clinical signs of disease.

- **Endpoint Analysis:** At a specific time point (e.g., day 3 post-infection), the mice are euthanized, and lung tissues are collected.
- **Viral Load Quantification:** The viral load in the lung tissue is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) number of viral RNA copies.[13]

## Clinical Trial Viral Load Quantification

- **Sample Collection:** Nasopharyngeal swabs are collected from study participants at baseline and at specified time points throughout the treatment period.
- **RNA Extraction:** Viral RNA is extracted from the swab samples using a validated automated or manual extraction method.[15]
- **RT-qPCR:** The extracted RNA is subjected to RT-qPCR, which uses specific primers and probes to target and amplify a conserved region of the SARS-CoV-2 genome (e.g., the N, E, or RdRp gene).[15][16]
- **Quantification:** A standard curve, generated from a known quantity of viral RNA, is used to convert the cycle threshold (Ct) values obtained from the RT-qPCR to an absolute viral load (e.g., copies/mL).[16][17]

## Conclusion

Both **SHEN26** and molnupiravir represent valuable oral antiviral options in the fight against COVID-19. Preclinical data suggests that **SHEN26** may possess potent *in vitro* and *in vivo* antiviral activity compared to molnupiravir, particularly against the Omicron variant. Clinical trial results for both drugs have demonstrated to reduce viral load and improve clinical outcomes. The distinct mechanisms of action may have implications for the development of viral resistance and future therapies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of these two promising antiviral agents.

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